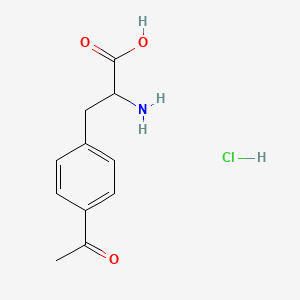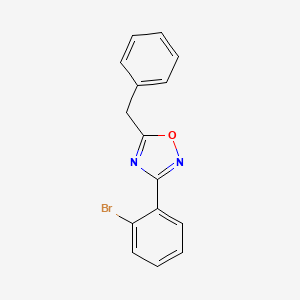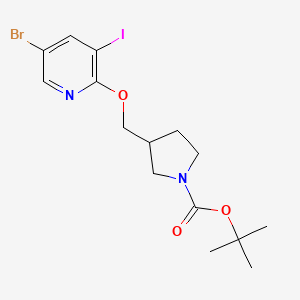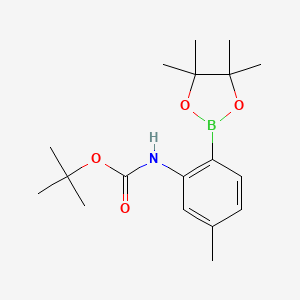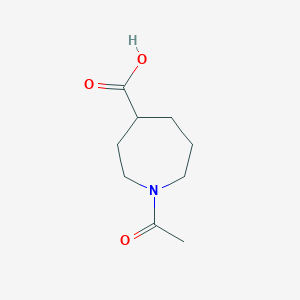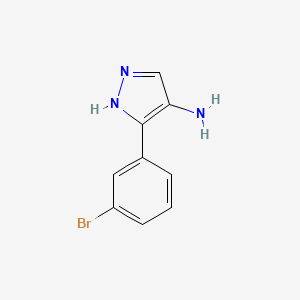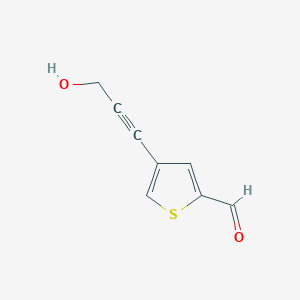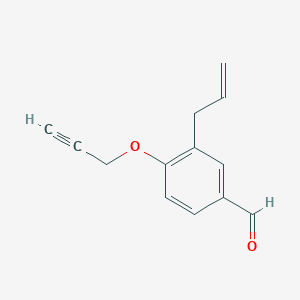
6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline
説明
“6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a tetrahydroquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The specific synthesis process for “6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline” is not mentioned in the retrieved papers.Molecular Structure Analysis
The molecular structure of “6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline” is characterized by the presence of a pyrrolidine ring and a tetrahydroquinoline moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The tetrahydroquinoline moiety is a bicyclic structure that adds complexity to the molecule .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and ability to contribute to the stereochemistry of molecules . This makes 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline a valuable scaffold for developing new drugs with potential selectivity and efficacy. Its stereochemical complexity allows for the exploration of pharmacophore space, which is crucial in the design of compounds with specific biological activities.
HIV Integrase Inhibitors
The structural features of compounds similar to 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline have been studied for their potential as HIV integrase inhibitors. The tautomeric structure and electron distribution are key factors in their interaction with biological targets, which is essential for the development of new treatments for HIV.
Luminescent Materials
Research has shown that compounds with structural similarities to 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline can form metal-organic coordination frameworks with strong fluorescence. These properties are promising for the development of luminescent materials that could be used in sensors and optical devices.
Fluorescent Zn (II) Sensors
The synthesis of fluorescein-based dyes related to this compound has led to the creation of midrange affinity fluorescent Zn (II) sensors. These sensors show significant fluorescence turn-on upon Zn (II) addition and are useful for biological imaging and studying the role of zinc in biological systems.
Anti-Hepatitis B Virus Activity
Structural analogs of 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline have demonstrated promising anti-Hepatitis B virus (HBV) activity. This suggests potential therapeutic applications for treating HBV infections, which is a significant area of research in antiviral drug development.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring in 6-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline allows for the exploration of different stereoisomers . This is important for the synthesis of enantioselective compounds, which can lead to drugs with better efficacy and fewer side effects.
Modulation of Physicochemical Properties
Incorporating the pyrrolidine ring into compounds can modify their physicochemical parameters . This is beneficial for optimizing the ADME/Tox profiles of drug candidates, which is a critical step in drug discovery.
Structural Diversity in Medicinal Chemistry
The saturated nature of the pyrrolidine ring allows for greater structural diversity in medicinal chemistry . This diversity is key to discovering new compounds with unique biological profiles, which can lead to the development of novel therapeutics.
特性
IUPAC Name |
6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-9-16(8-1)11-12-5-6-14-13(10-12)4-3-7-15-14/h5-6,10,15H,1-4,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPZZYBYKGACPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC3=C(C=C2)NCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



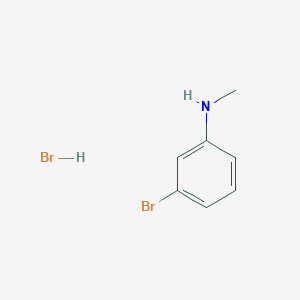
![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)

